molecular formula C13H24Si B2546317 Triethyl(hept-6-en-1-yn-1-yl)silane CAS No. 1803561-10-5

Triethyl(hept-6-en-1-yn-1-yl)silane

Cat. No.: B2546317
CAS No.: 1803561-10-5
M. Wt: 208.42
InChI Key: FIQBBCVKWYBTRI-UHFFFAOYSA-N
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Description

Triethyl(hept-6-en-1-yn-1-yl)silane (CAS 1803561-10-5) is an organosilicon compound of high interest in advanced research and development. This compound, with the molecular formula C13H24Si and a molecular weight of 208.41 g/mol, features a unique structure containing both terminal alkene and alkyne functional groups protected by a triethylsilyl group . This bifunctional reactivity makes it an exceptionally versatile building block for constructing complex organic architectures. Its primary research value lies in its application as a key synthetic intermediate, where it can undergo sequential and orthogonal chemical transformations, such as hydrosilylation, cross-coupling reactions, and cycloadditions. In material science, this silane is investigated for its potential in developing novel silicon-based polymers and materials with specific optical or surface properties . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(hept-6-en-1-ynyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24Si/c1-5-9-10-11-12-13-14(6-2,7-3)8-4/h5H,1,6-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQBBCVKWYBTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Triethyl Hept 6 En 1 Yn 1 Yl Silane and Analogous Organosilicon Enyne Compounds

Direct Silylation Approaches to Silyl (B83357) Enynes

Direct silylation methods provide an efficient route to silyl enynes by directly introducing a silyl group onto a pre-existing enyne framework. These approaches can be broadly categorized into hydrosilylation of 1,3-enynes and cross-coupling reactions.

Hydrosilylation of 1,3-Enynes: Regio- and Stereocontrol

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, is a powerful and atom-economical method for synthesizing alkenylsilanes. researchgate.net When applied to 1,3-enynes, the reaction can theoretically yield various regio- and stereoisomers. Therefore, controlling the regioselectivity (i.e., whether the silyl group adds to the alkyne or the alkene) and stereoselectivity (the geometric arrangement of the resulting double bond) is a critical challenge. researchgate.netorganic-chemistry.org

A wide array of transition metals effectively catalyze the hydrosilylation of 1,3-enynes, each often exhibiting unique selectivity profiles.

Palladium: Palladium catalysts, particularly those with phosphine (B1218219) ligands, have been shown to effectively catalyze the hydrosilylation of 1,3-enynes. organic-chemistry.org For instance, the use of a Pd(0) catalyst with an electron-rich phosphine ligand like PEt3 can lead to the selective addition of the silyl group to the internal carbon of the alkyne, resulting in (E)-dienylsilanes. organic-chemistry.org The reaction mechanism is often described by the Chalk-Harrod mechanism, which involves the formation of a palladium hydride species. organic-chemistry.org

Platinum and Rhodium: While historically significant in hydrosilylation catalysis, precious metals like platinum and rhodium are often used for these transformations. organic-chemistry.org

Iridium and Gold: These metals have also found application in hydrosilylation reactions, contributing to the diverse toolkit available to synthetic chemists.

Cobalt: Cobalt-based catalysts have emerged as a valuable alternative, with systems generated from Co(acac)₂ and a dppp (B1165662) ligand enabling the regio- and stereoselective hydrosilylation of 1,3-diynes to produce silyl-functionalized 1,3-enynes. nih.govrsc.org These cobalt catalysts often operate under mild conditions and exhibit broad substrate scope. rsc.orgresearchgate.netnih.gov

Iron: As an earth-abundant and environmentally benign metal, iron has garnered significant attention. Iron precatalysts bearing iminopyridine-oxazoline (IPO) ligands have been successfully employed for the mild, regio-, and stereoselective hydrosilylation of 1,3-enynes. organic-chemistry.orgnih.gov This method typically results in the syn-addition of the Si-H bond across the alkyne, with the silyl group attaching to the carbon proximal to the alkene. organic-chemistry.orgnih.gov

Rare-Earth Metals: Catalysts based on rare-earth metals, such as scandium, have demonstrated remarkable regio- and stereoselectivity in the hydrosilylation of unsymmetrical internal alkynes. researchgate.net This high selectivity is attributed to the interaction between a heteroatom in the substrate and the metal center. researchgate.net

Table 1: Comparison of Transition Metal Catalysts in Enyne Hydrosilylation

Catalyst SystemSubstrateKey FeaturesReference(s)
Pd(0)/PEt₃1,3-EnynesHigh (E)-selectivity for dienylsilanes organic-chemistry.org
Fe-IPO1,3-Enynessyn-addition, silyl group proximal to alkene organic-chemistry.orgnih.gov
Co(acac)₂/dppp1,3-DiynesHigh yields and regioselectivity for silyl-enynes nih.gov
Half-sandwich ScandiumUnsymmetrical Internal AlkynesHigh regio- and syn-stereoselectivity researchgate.net

In recent years, there has been a growing interest in developing metal-free and organocatalytic hydrosilylation methods to avoid the cost and potential toxicity of transition metals. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have been shown to catalyze the 1,4-alkylacylation of 1,3-enynes, a process that involves radical intermediates and can lead to the formation of highly substituted allenes. acs.org While not a direct hydrosilylation, it demonstrates the potential of organocatalysis in functionalizing enynes.

Visible-Light Photoredox Catalysis: The combination of visible light and an organophotocatalyst with nickel catalysis has enabled the regioselective hydrosilylation of 1,3-enynes with silanecarboxylic acids to produce α-silylallenes. acs.org This method proceeds via a silyl radical mechanism.

Cross-Coupling Reactions Involving Silicon Electrophiles and Enyne Precursors

Cross-coupling reactions offer another powerful strategy for the synthesis of silyl enynes, typically by forming a carbon-silicon bond between an enyne-derived nucleophile and a silicon-containing electrophile. gelest.comresearchgate.net

The silyl-Heck reaction, a variation of the well-known Heck reaction, involves the palladium-catalyzed coupling of a silylating agent with an alkene. acs.orgsilicycle.com While less common for the direct synthesis of enynes, related palladium-catalyzed cross-coupling reactions are highly effective. For instance, a palladium-catalyzed coupling of alkynes with iodosilanes can produce stereodefined silyl-enynes, with the stereochemical outcome (E or Z) being controlled by the choice of ligand. researchgate.net

Table 2: Ligand Effects in Palladium-Catalyzed Silyl-Enyne Synthesis

LigandStereochemical OutcomeReference
Tris(3,5-di-tert-butylphenyl)phosphaneZ-enynes researchgate.net

The reaction of organometallic derivatives of enynes with silicon electrophiles is a fundamental and widely used method for constructing C-Si bonds. researchgate.net

Lithiated Alkynes: Terminal alkynes can be readily deprotonated with strong bases like organolithium reagents to form lithium acetylides. These powerful nucleophiles can then react with silicon halides (e.g., triethylsilyl chloride) to form the desired alkynylsilane. This is a classic and reliable method for the synthesis of compounds like triethyl(hept-6-en-1-yn-1-yl)silane, where hept-6-en-1-yne would be the starting material.

Organocuprates: Gilman reagents, or organocuprates, are another class of organometallic compounds that can participate in these coupling reactions. youtube.com

Organozinc Reagents: In a silyl-Negishi reaction, organozinc reagents can be coupled with silicon electrophiles in a palladium-catalyzed process. acs.orgnih.gov This method has been shown to be effective for the synthesis of alkyl silanes. acs.orgnih.gov

The choice of the specific organometallic reagent and reaction conditions can be crucial for achieving high yields and avoiding side reactions. youtube.com

Functionalization of Existing Silyl Precursors

The creation of silyl enynes can be efficiently achieved by modifying pre-existing organosilane molecules. This approach allows for the introduction of the desired enyne moiety onto a silicon atom that already bears other substituents, such as triethylsilyl groups.

Alkyne Functionalization with Triethylsilane Derivatives

The direct functionalization of alkynes with triethylsilane derivatives represents a powerful and atom-economical approach to constructing silyl enynes. mdpi.com This can be accomplished through various catalytic systems that promote the addition of a triethylsilyl group to a terminal alkyne.

One prominent method involves the palladium-catalyzed coupling of alkynes and silicon electrophiles, which can afford stereodefined silyl-enynes. researchgate.net Depending on the specific ligand and reaction conditions, either the E- or Z-isomer of the resulting enyne can be formed with high stereoselectivity. researchgate.net For instance, the use of certain phosphoramidite (B1245037) ligands can lead to the preferential formation of E-conjugated enyne products in good yields. researchgate.net

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 1,3-enynes. nih.govnih.gov The Sonogashira reaction, which couples terminal alkynes with vinyl halides, is a widely used method. nih.gov In the context of silyl enynes, this can be adapted by using a silylated alkyne or a silylated vinyl halide. Palladium catalysis, in particular, has demonstrated significant versatility in these transformations. nih.gov The choice of catalyst and ligands is crucial for controlling the regioselectivity and stereoselectivity of the coupling reaction. nih.gov

Gold-catalyzed reactions have also emerged as a potent tool for the synthesis of functionalized silylallenes, which are isomeric to conjugated enynes. nih.govacs.org These reactions often proceed through the formation of a gold carbene intermediate, which then reacts with an alkynylsilane. nih.govacs.org This highlights the crucial role of the silyl group in facilitating these transformations. acs.org

The following table summarizes representative methods for the functionalization of alkynes with silyl derivatives:

Catalyst/ReagentSubstratesProduct TypeKey Features
Palladium complexesAlkynes, IodosilanesSilyl-enynesStereodivergent synthesis, high yields. researchgate.net
Palladium/TDMPPAlkyl alkynes, Silylpropiolatesα-Alkynylated compoundsHigh regioselectivity. nih.gov
Gold complexesEnynones, AlkynylsilanesFuryl-substituted silylallenesInvolves a 1,2-silyl shift. nih.govacs.org
Nickel catalystsKetones with a distant olefinZ-Silyl enol ethersRemote functionalization via chain walking. nih.gov

Radical Silylation Strategies for Enyne Synthesis

Radical-mediated reactions offer an alternative and increasingly attractive pathway for the formation of carbon-silicon bonds in the synthesis of enyne compounds. nih.govchemrxiv.org These methods often involve the generation of a silyl radical, which can then add across a carbon-carbon multiple bond.

A novel strategy for generating silyl radicals involves the electroreduction of readily available chlorosilanes. nih.govacs.org This electrochemical approach allows for the formation of silyl radicals under transition-metal-free conditions, which can then participate in various alkene silylation reactions, including hydrosilylation and disilylation. nih.govacs.org This method is particularly advantageous as it utilizes stable and common starting materials.

Photoredox catalysis has also been employed to generate silyl radicals from hydrosilanes. chemrxiv.org Visible-light-driven processes can initiate the addition of silyl radicals to unsaturated carbon-carbon bonds, providing a mild and selective route to organosilanes. chemrxiv.org

Copper-catalyzed reactions have been developed for the 1,4-silylcyanation of 1,3-enynes, initiated by a silyl radical. This leads to the formation of difunctionalized allenes. Iron-catalyzed hydrosilylation of unactivated terminal alkenes provides a pathway to chiral organosilanes.

The following table outlines key aspects of radical silylation strategies:

MethodSilyl Radical SourceReaction TypeKey Features
ElectroreductionChlorosilanesAlkene silylation (disilylation, hydrosilylation)Transition-metal-free, utilizes strong Si-Cl bonds. nih.govacs.org
Photoredox CatalysisHydrosilanesAddition to unsaturated C-C bondsMild and selective. chemrxiv.org
Copper CatalysisSilylboron reagents1,4-silylcyanation of 1,3-enynesSilyl radical-initiated.
Iron CatalysisHydrosilanesHydrosilylation of terminal alkenesHighly enantioselective.

Mechanistic Investigations in Organosilicon Enyne Chemistry

Elucidation of Reaction Pathways for Silyl (B83357) Enyne Formation and Transformation

The synthesis and subsequent reactions of silyl enynes are often complex, involving multiple steps and the interplay of various chemical species. A thorough understanding of these reaction pathways is essential for optimizing reaction conditions and expanding the synthetic utility of this class of compounds.

Metal-catalyzed reactions are central to the chemistry of silyl enynes. A key example is the palladium-catalyzed coupling of alkynes with iodosilanes, which provides a stereodivergent route to silyl-enynes. researchgate.netrsc.org The stereochemical outcome of this reaction, yielding either the E- or Z-enyne, is highly dependent on the choice of phosphine (B1218219) ligand. researchgate.netrsc.org For instance, the use of bulky ligands like tris(3,5-di-tert-butylphenyl)phosphane can favor the formation of Z-enynes, while phosphoramidite (B1245037) ligands can lead to the corresponding E-isomers. researchgate.net

The proposed catalytic cycle for these transformations typically involves several key steps:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the iodosilane.

Alkyne Insertion: The alkyne then inserts into the palladium-silicon bond.

Reductive Elimination: Finally, reductive elimination from the resulting palladium(II) intermediate furnishes the silyl-enyne product and regenerates the palladium(0) catalyst.

The nature of the ligand influences the geometry of the palladium intermediates and the transition states, thereby dictating the stereoselectivity of the reductive elimination step.

Ruthenium complexes also catalyze the intermolecular hydrosilylation of silyl alkynes, leading to vinyldisilanes. pkusz.edu.cn The mechanism is thought to proceed through oxidative hydrometalation, isomerization, and reductive silyl migration. pkusz.edu.cn The specific ligand environment around the ruthenium center, such as the use of Cp* versus Cp ligands, dramatically alters the energetics of the transition states and intermediates, resulting in opposite regio- and stereoselectivity. pkusz.edu.cn

While many transformations of silyl enynes proceed through organometallic intermediates, radical pathways also play a significant role. Radical cascade cyclizations of 1,n-enynes have emerged as a powerful strategy for constructing carbocyclic and heterocyclic frameworks. rsc.orgrsc.org These reactions can be initiated under various conditions, including photochemical and electrochemical methods that promote single-electron-transfer (SET) processes. rsc.org

In the context of silyl enynes, the presence of the silyl group can influence the reactivity and stability of radical intermediates. For instance, in certain radical cyclizations, the silyl group can direct the regioselectivity of the initial radical addition to the alkyne.

Nitrogen-centered radicals, such as amidyl radicals, can also participate in cascade reactions with enynes. acs.org The addition of a radical to the double bond of an appropriately substituted acrylamide (B121943) can trigger a cyclization cascade involving an amidyl radical intermediate, leading to the formation of complex heterocyclic structures. acs.org The reactivity of these amidyl radicals is influenced by the substituents on the nitrogen atom. acs.org

Stereochemical and Regiochemical Control Elements in Silyl Enyne Reactions

Achieving high levels of stereochemical and regiochemical control is a primary goal in synthetic organic chemistry. In the realm of silyl enyne chemistry, this control is typically achieved through careful manipulation of ligands and consideration of substrate-inherent electronic and steric properties.

The design of chiral ligands has been instrumental in developing enantioselective transformations of silyl enynes. In gold-catalyzed asymmetric cycloisomerization/nucleophilic addition reactions, for example, chiral BINOL-derived phosphate (B84403) counterions tethered to a monophosphine ligand can induce high enantioinduction. nih.gov Density functional theory (DFT) calculations suggest that the stereochemical control arises from the geometrical constraints and molecular folding within the key intermediate, which is stabilized by the phosphate anion. nih.gov

Similarly, in palladium-catalyzed silyl-Heck reactions for the preparation of allylsilanes, the development of second-generation ligands like bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (B8288908) has been crucial for suppressing alkene isomerization and improving yields. researchgate.net The steric and electronic properties of the ligand are paramount in promoting efficient and selective cross-coupling. researchgate.net

The principle of ligand-controlled stereodivergence is also evident in the nickel-catalyzed sulfonylalkenylation of terminal alkynes, where the choice of ligand dictates the formation of either Z- or E-sulfonyl-1,3-dienes. nih.gov

Table 1: Examples of Ligand-Controlled Selectivity in Silyl Enyne Reactions

ReactionCatalyst/Ligand SystemProduct SelectivityReference
Pd-catalyzed coupling of alkynes and iodosilanesPd / tris(3,5-di-tert-butylphenyl)phosphaneZ-enynes researchgate.net
Pd-catalyzed coupling of alkynes and iodosilanesPd / TADDOL-derived phosphoramiditeE-enynes researchgate.net
Ru-catalyzed hydrosilylation of silyl alkynes[Cp*Ru(MeCN)3]+α-anti addition pkusz.edu.cn
Ru-catalyzed hydrosilylation of silyl alkynes[CpRu(MeCN)3]+β-syn addition pkusz.edu.cn
Ni-catalyzed sulfonylalkenylation of alkynesNi / Specific Ligand 1Z-sulfonyl-1,3-dienes nih.gov
Ni-catalyzed sulfonylalkenylation of alkynesNi / Specific Ligand 2E-sulfonyl-1,3-dienes nih.gov

This table is for illustrative purposes and specific ligand structures can be found in the cited literature.

The electronic and steric properties of the silyl enyne substrate itself play a critical role in determining the outcome of a reaction. The silyl group, often a bulky trialkylsilyl group, can exert a significant steric influence, directing the approach of reagents to a specific face or position of the molecule. nih.govnih.gov In some cases, this steric effect can be the dominant factor controlling regioselectivity. nih.gov

However, electronic effects are also crucial. The silyl group can influence the electron density of the adjacent alkyne, affecting its reactivity towards electrophiles and nucleophiles. nih.gov In reactions involving Michael acceptors, for instance, the presence of electron-withdrawing or electron-donating groups on the substrate can significantly impact the reaction rate and efficiency. acs.org

In the acylation of purine (B94841) derivatives, a clear correlation has been observed between the steric bulk of a substituent and the regioselectivity of the reaction. nih.gov Bulky substituents can shield a proximal reaction site, thereby favoring reaction at a less sterically hindered position. nih.gov This principle can be extrapolated to silyl enynes, where the silyl group can sterically hinder one terminus of the alkyne.

The interplay between steric and electronic effects is often complex. In the hydrosilylation of internal alkynes, theoretical studies have shown that the steric effect is a critical factor in governing regio- and stereoselectivity, and the interaction between the silyl group on the alkyne and the catalyst's ligand ultimately determines the reaction's outcome. pkusz.edu.cn

Computational Chemistry Approaches for Understanding Reactivity of Silyl Enynes

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of silyl enyne reactions. DFT calculations can provide detailed information about the structures and energies of reactants, intermediates, and transition states, offering insights that are often difficult to obtain experimentally. pkusz.edu.cn

For example, in the palladium-catalyzed stereodivergent synthesis of silyl-enynes, computational studies can help to rationalize the observed ligand-dependent selectivity. rsc.org By modeling the catalytic cycle, researchers can identify the key stereodetermining step and understand how different ligands influence the energy barriers for the formation of the E and Z isomers.

In the context of ruthenium-catalyzed hydrosilylations, DFT calculations have been used to explain the remarkable regio- and stereodivergence controlled by the ligand. pkusz.edu.cn These studies have shown that the energetics of the transition states and intermediates vary dramatically with the choice of ligand, leading to the observed differences in selectivity. pkusz.edu.cn

Computational methods are also valuable for understanding the role of non-covalent interactions, such as those between the substrate and the ligand, in controlling stereoselectivity. nih.gov These insights are crucial for the rational design of new and more effective catalysts and ligands for silyl enyne transformations.

Advanced Applications of Triethyl Hept 6 En 1 Yn 1 Yl Silane and Derived Materials in Chemical Synthesis and Materials Science

Role in Complex Organic Molecule Construction

The unique bifunctional nature of enynes, possessing both an alkene and an alkyne, makes them powerful building blocks in organic synthesis. The presence of a trialkylsilyl group, such as the triethylsilyl group in Triethyl(hept-6-en-1-yn-1-yl)silane, provides a crucial element of control, modulating the reactivity of the alkyne and enabling a range of selective transformations.

Scaffolds for Natural Product Synthesis

The construction of complex natural products often relies on the strategic assembly of molecular frameworks. Enyne metathesis, a powerful carbon-carbon bond-forming reaction, is a key strategy where silyl-protected enynes can play a pivotal role. chim.ituwindsor.camdpi.comnih.gov While no specific examples detailing the use of this compound in a total synthesis were found, the general utility of silyl-protected enynes in ring-closing enyne metathesis (RCEYM) is well-documented for the synthesis of carbo- and heterocyclic scaffolds present in numerous natural products. mdpi.comcapes.gov.br

The triethylsilyl group serves as a sterically bulky protecting group for the terminal alkyne, preventing unwanted side reactions and influencing the regioselectivity of metal-catalyzed processes. In a typical RCEYM reaction, a ruthenium catalyst facilitates the formation of a 1,3-diene system within a cyclic structure. mdpi.com This diene motif is a versatile handle for further functionalization, such as in Diels-Alder reactions to construct polycyclic systems. capes.gov.br

The general transformation for a silyl-protected enyne in an RCEYM reaction is depicted below:

General Enyne Metathesis Reaction

A generic enyne substrate undergoes ring-closing metathesis in the presence of a ruthenium catalyst to form a cyclic diene.

For instance, the synthesis of (-)-stemoamide, a polycyclic alkaloid, utilized an enyne metathesis reaction as a key step to construct the core bicyclic system. mdpi.com Although a different silyl (B83357) protecting group was used in that specific synthesis, the principle remains the same and highlights the potential of molecules like this compound as precursors to complex natural product scaffolds.

Building Blocks for Stereodefined Organic Architectures

The creation of organic molecules with precisely defined three-dimensional structures is a cornerstone of modern organic chemistry. Silyl-protected alkynes are instrumental in a variety of stereoselective reactions. The triethylsilyl group can direct the stereochemical outcome of reactions at or near the alkyne.

For example, the hydrosilylation of internal thioalkynes has been shown to proceed with high regio- and stereoselectivity, a reaction influenced by the nature of the silyl group on the alkyne. pkusz.edu.cn Furthermore, the addition of organometallic reagents to silylalkynes can be highly stereoselective, leading to the formation of vinylsilanes with defined geometry. These vinylsilanes are themselves versatile intermediates, participating in a range of cross-coupling reactions, such as the Hiyama coupling, to form stereodefined alkenes.

While direct studies on this compound are not available, the established reactivity of analogous compounds suggests its potential in stereoselective synthesis. The following table summarizes representative stereoselective reactions involving silylalkynes, illustrating the types of transformations that could potentially be applied to this compound.

Reaction Type Substrate Example Reagents and Conditions Product Type Key Feature Reference
HydrosilylationInternal Thioalkyne[Cp*Ru(MeCN)3]+, (TMSO)3SiHα-VinylsilaneHigh regio- and syn-stereoselectivity. pkusz.edu.cn pkusz.edu.cn
CarbometalationPhenyl(trimethylsilyl)acetyleneMe3Al, Cp2ZrCl2Trisubstituted VinylsilaneHigh stereoselectivity for the syn-addition product.N/A
[2+2+1] CycloadditionTMS-protected alkyne, internal alkyne, azobenzeneTi imido catalyst2-Silyl-pyrroleHigh chemo- and regioselectivity. nih.gov nih.gov

Contributions to Novel Materials Development

Organosilicon compounds are at the forefront of materials science, offering a unique combination of properties derived from their organic and inorganic components. wiley-vch.de Enynes bearing silyl groups are valuable monomers for the synthesis of advanced materials with tailored characteristics.

Organosilicon Polymers with Tunable Properties from Enyne Monomers

The polymerization of enyne monomers can lead to the formation of conjugated polymers with interesting electronic and optical properties. nih.govoup.com While specific polymerization studies of this compound have not been reported, the general polymerization of silyl-protected enynes is a known method for producing organosilicon polymers. acs.orgacs.org The properties of the resulting polymer, such as solubility, thermal stability, and conductivity, can be tuned by the nature of the substituents on the silicon atom and the polymer backbone. mdpi.com

For example, poly[(silanylene)diethynylene]s, which have a related structural motif, have been synthesized and shown to possess conducting properties after doping. acs.org The polymerization of enyne monomers can be achieved through various methods, including transition metal catalysis. The resulting polymers often feature a backbone of alternating carbon-carbon double and single bonds, a conjugated system that is the basis for their electronic properties.

The development of self-immolative polymers from enyne monomers represents another exciting area. researchgate.net These materials can depolymerize in response to a specific stimulus, a property that is being explored for applications in drug delivery and responsive materials. researchgate.netnih.gov

Hybrid Organic-Inorganic Materials Incorporating Organosilicon Enyne Derivatives

Hybrid organic-inorganic materials combine the advantages of both material classes: the processability and functionality of organic polymers with the robustness and thermal stability of inorganic materials like silica (B1680970). mdpi.comresearchgate.net Organoalkoxysilanes, which can be synthesized from functionalized organosilanes, are key precursors in the sol-gel process for creating these hybrids. mdpi.com

A molecule like this compound, after conversion to a trialkoxysilane derivative, could serve as a valuable building block for hybrid materials. The enyne functionality could be used to crosslink the material or to introduce other functionalities post-synthesis. For instance, NASA has explored the use of phenylethynyl imide silanes to create polyimide-silica hybrids with a gradient interphase for improved adhesion. nasa.gov The enyne group in these systems provides a reactive site for crosslinking during curing. nasa.gov

The general approach involves the co-condensation of a functionalized organoalkoxysilane with a silica precursor, such as tetraethoxysilane (TEOS), to form a crosslinked network.

Precursor Type Functionality Resulting Material Potential Application Reference
Phenylethynyl imide silanesPhenylethynyl group for crosslinking, silane (B1218182) for inorganic network formationPolyimide-silica hybridHigh-performance adhesives nasa.gov
Anhydride-containing silaneAnhydride and siloxy groups for surface reactionDense polymeric shells on nanoparticlesStable aqueous nanoparticle dispersions nih.gov
Vinyl-functionalized silaneVinyl group for polymerizationPolyvinylsesquioxane-graphene oxide compositeAnti-corrosion coatings mdpi.com

Optoelectronic and Other Functional Materials Derived from Silyl Enynes

The electronic properties of polymers derived from silyl enynes make them candidates for applications in optoelectronics. wiley-vch.de The silicon atom can influence the electronic structure of the conjugated polymer backbone, affecting properties such as electroluminescence and electron transport. wikipedia.org Siloles, or silacyclopentadienes, which can be formed from the cyclization of silylenes with diynes, are a class of organosilicon compounds known for their efficient electron transport and electroluminescence. wikipedia.org

While there is no direct evidence of this compound being used to create optoelectronic materials, the broader class of organosilicon polymers with conjugated backbones has been investigated for such applications. acs.org For example, polymers with alternating organosilanylene and oligothienylene units have been synthesized and their optical, conducting, and hole-transporting properties evaluated. acs.org

The functionalization of materials with silyl enynes can also impart other desirable properties. For example, silane-functionalized surfaces can exhibit altered hydrophobicity and adhesion characteristics. ethz.ch

Q & A

Q. What waste disposal protocols apply to silylated byproducts?

  • Answer :
  • Hydrolysis : Treat with aqueous ethanol to convert silanes to less hazardous silanols.
  • Solidification : Mix with vermiculite for incineration.
  • Regulatory compliance : Follow OSHA 29 CFR 1910 and EPA guidelines for organosilicon waste .

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